An In-depth Technical Guide to the Physicochemical Properties of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
An In-depth Technical Guide to the Physicochemical Properties of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-[2-(Dimethylamino)ethoxy]-2-methylaniline is a substituted aromatic amine with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The molecule incorporates a primary aromatic amine, a methyl-substituted benzene ring, an ether linkage, and a tertiary aliphatic amine. This combination of functional groups dictates its chemical reactivity, solubility, and acid-base properties, which are fundamental to its application in drug discovery and development. Understanding these characteristics is paramount for designing synthetic routes, developing analytical methods, and predicting its pharmacokinetic and pharmacodynamic profiles.
This guide is structured to provide both a theoretical understanding and practical guidance for the scientific professional. We will delve into the predicted and known properties of this compound, supported by data from analogous structures, and present detailed, field-proven protocols for its empirical characterization.
Molecular Structure and Chemical Identifiers
A foundational understanding of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline begins with its molecular structure and associated identifiers.
Molecular Structure:
Caption: Chemical structure of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline.
| Identifier | Value | Source |
| IUPAC Name | 4-[2-(Dimethylamino)ethoxy]-2-methylaniline | N/A |
| CAS Number | 946774-01-2 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Canonical SMILES | CN(C)CCOC1=CC(=C(C=C1)N)C | N/A |
| InChIKey | Not available | N/A |
Physicochemical Properties
The following table summarizes key physicochemical properties. It is important to note that while some data is available for structurally related compounds, experimentally determined values for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline are not widely published. The values presented for similar compounds should be used for estimation purposes.
| Property | Value (Predicted/Inferred) | Comments and Comparative Insights |
| Melting Point | Not available | A related compound, 4-(2-Dimethylamino-ethyl)aniline, is a white solid, suggesting the target compound may also be a solid at room temperature.[2] |
| Boiling Point | ~305 °C | The boiling point of the structurally similar 4-[2-(Dimethylamino)ethoxy]benzylamine is reported as 304.967 °C at 760 mmHg.[3] |
| Solubility | Soluble in organic solvents | Aromatic amines are generally soluble in common organic solvents like ethanol, methanol, and dichloromethane.[2] Solubility in aqueous solutions is expected to be pH-dependent due to the presence of two basic amine groups. |
| pKa | ~9.3 (tertiary amine), ~4-5 (aromatic amine) | The predicted pKa of the tertiary amine in 4-[2-(Dimethylamino)ethoxy]benzylamine is 9.29.[3] The pKa of the aromatic amine is expected to be in the typical range for anilines. Potentiometric titration is the recommended method for experimental determination.[4][5] |
| LogP | Not available | The presence of both polar amine and ether groups, along with the aromatic ring, suggests a moderate lipophilicity. |
Analytical Characterization
Accurate characterization of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline is essential for quality control and research purposes. The following sections detail the primary analytical techniques and provide exemplary protocols.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, both ¹H and ¹³C NMR would provide critical information.
-
¹H NMR: Expected signals would include distinct peaks for the aromatic protons, the methyl group on the ring, the methylene protons of the ethoxy chain, and the methyl groups of the dimethylamino moiety. The chemical shifts and coupling patterns would confirm the substitution pattern of the aniline ring and the integrity of the side chain.
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, providing further confirmation of the molecular structure.
While specific spectral data for this compound is not publicly available, data for related compounds can serve as a reference for expected chemical shifts.[6][7]
4.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve cleavage of the ether linkage and loss of the dimethylamino group. Predicted m/z values for various adducts of the related compound 4-[2-(dimethylamino)ethoxy]-n-methylaniline can be found in public databases and serve as a guide.[8]
4.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in a molecule. The FTIR spectrum of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline is expected to show characteristic absorption bands for:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹)
-
C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹)
-
C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹)
-
C-N stretching (around 1250-1350 cm⁻¹)
-
C-O stretching of the ether linkage (around 1000-1300 cm⁻¹)[9]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying 4-[2-(Dimethylamino)ethoxy]-2-methylaniline.
Workflow for HPLC Analysis of Aromatic Amines:
Caption: A generalized workflow for the HPLC analysis of aromatic amines.
Exemplary HPLC Method Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of methanol and water).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[10]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often effective for separating aromatic amines.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., 254 nm).[12]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample can be determined by calculating the area percentage of the main peak.
-
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
-
Rationale: The choice of a C18 column provides good retention for the moderately nonpolar aromatic ring. A buffered mobile phase helps to ensure consistent ionization of the amine functional groups, leading to reproducible retention times and sharp peak shapes. Gradient elution is often necessary to separate impurities with a wide range of polarities.[13]
Synthesis
The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline can be approached through several established organic chemistry reactions. A common strategy involves the etherification of a substituted phenol followed by the reduction of a nitro group or another suitable precursor to the aniline.
A plausible synthetic route, adapted from procedures for similar compounds, is the Williamson ether synthesis followed by nitro group reduction.[14][15]
Synthetic Workflow:
Caption: A potential synthetic pathway for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline.
pKa Determination Protocol
The pKa values of the two amine groups in 4-[2-(Dimethylamino)ethoxy]-2-methylaniline are critical for understanding its ionization state at different pH values. Potentiometric titration is a highly accurate method for this determination.[16][17]
Protocol for pKa Determination by Potentiometric Titration:
-
Instrumentation and Reagents:
-
Calibrated pH meter with a suitable electrode.
-
Automated titrator or a burette.
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M).
-
A solution to maintain constant ionic strength (e.g., 0.15 M potassium chloride).[16]
-
High-purity water.
-
-
Sample Preparation:
-
Prepare a solution of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline of a known concentration (e.g., 1 mM) in water containing the ionic strength adjuster.[16]
-
-
Titration Procedure:
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
If titrating with a base, first acidify the solution to a low pH (e.g., pH 2) with the standardized acid to ensure both amine groups are fully protonated.
-
Titrate the solution with the standardized sodium hydroxide solution, recording the pH after each incremental addition of the titrant. Allow the pH to stabilize before each reading.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. Since there are two basic groups, two inflection points and two corresponding pKa values are expected. The first derivative of the titration curve can be used to accurately determine the equivalence points.
-
Rationale: Potentiometric titration directly measures the change in pH as a function of added acid or base, allowing for the precise determination of the pKa. Maintaining a constant ionic strength minimizes the effect of changing salt concentration on the activity of the ions.[4][17]
Safety and Handling
Substituted anilines should be handled with care as they can be toxic and may be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For specific handling and disposal information, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline. While a lack of published experimental data for this specific molecule necessitates the use of predictive data and information from analogous compounds, the presented analytical and experimental protocols offer a robust framework for its comprehensive characterization. The methodologies outlined for spectroscopic and chromatographic analysis, as well as for pKa determination, are based on well-established principles and provide a solid foundation for researchers in the fields of medicinal chemistry and drug development.
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